molecular formula C14H22N2 B3254458 N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine CAS No. 238750-47-5

N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine

Cat. No.: B3254458
CAS No.: 238750-47-5
M. Wt: 218.34 g/mol
InChI Key: AMKYEHRQPKZCRS-UHFFFAOYSA-N
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Description

N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-1-(4-piperidin-4-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-16(2)11-12-3-5-13(6-4-12)14-7-9-15-10-8-14/h3-6,14-15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKYEHRQPKZCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine is a synthetic organic compound featuring a 4-phenylpiperidine scaffold, a privileged structure in medicinal chemistry known for its interaction with a variety of biological targets. The presence of the dimethylaminomethyl group on the phenyl ring introduces a key basic nitrogen atom and modifies the electronic and steric properties of the molecule, suggesting potential interactions with various receptors in the central nervous system (CNS). This guide provides a comprehensive technical overview of N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine, detailing a proposed synthetic route, methods for its characterization, and protocols for its biological evaluation against key CNS targets.

The 4-phenylpiperidine motif is a core component of numerous pharmacologically active agents, including potent analgesics, antipsychotics, and receptor modulators.[1] The specific substitution pattern of N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine suggests its potential as a ligand for dopamine, sigma, and opioid receptors, making it a compound of interest for drug discovery programs targeting neurological and psychiatric disorders.

Physicochemical Properties

PropertyPredicted ValueMethodReference
Molecular Formula C₁₄H₂₂N₂--
Molecular Weight 218.34 g/mol --
logP 2.5 - 3.5ACD/Percepta, ChemAxon[2][3]
pKa (most basic) 9.5 - 10.5 (piperidine N)ACD/Percepta, ChemAxon[4][5]
pKa (second basic) 8.5 - 9.5 (dimethylamino N)ACD/Percepta, ChemAxon[4][5]
Aqueous Solubility pH-dependentACD/Percepta[2]

Note: These values are predicted using well-established computational models and should be confirmed experimentally.

Synthesis and Purification

The synthesis of N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine can be efficiently achieved through a convergent synthetic strategy. A plausible and robust approach involves a Suzuki-Miyaura cross-coupling reaction to construct the core 4-phenylpiperidine skeleton, followed by deprotection.

Proposed Synthetic Pathway

Synthesis A tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate C tert-Butyl 4-(4-((dimethylamino)methyl)phenyl)piperidine-1-carboxylate A->C Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 80 °C B 1-Bromo-4-((dimethylamino)methyl)benzene B->C D N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine C->D Boc Deprotection TFA or HCl in Dioxane CH₂Cl₂, rt Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Crude Product Purification Column Chromatography Recrystallization Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR MS Mass Spectrometry (MS) Purification->MS HPLC HPLC (Purity) Purification->HPLC Signaling cluster_GPCR GPCR Activation/Inhibition cluster_downstream Downstream Signaling Ligand N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine Receptor Dopamine D2 / Sigma-1 / Mu-Opioid Receptor Ligand->Receptor G_Protein G-Protein Modulation (Gi/Go or others) Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activity (Inhibition/Stimulation) G_Protein->Adenylyl_Cyclase Ion_Channels Ion Channel Modulation (e.g., Ca²⁺, K⁺) G_Protein->Ion_Channels MAPK MAPK Pathway Activation G_Protein->MAPK cAMP cAMP Levels (Decrease/Increase) Adenylyl_Cyclase->cAMP

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine as a Core Intermediate for CXCR4 Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The C-X-C chemokine receptor type 4 (CXCR4), in concert with its cognate ligand CXCL12 (SDF-1), constitutes a critical signaling axis implicated in numerous pathologies, including cancer metastasis, HIV-1 entry, and inflammatory disorders.[1][2][3] Consequently, the development of small-molecule antagonists targeting CXCR4 is an area of intense therapeutic research.[4][5] This document provides a comprehensive guide for researchers and drug development professionals on the strategic synthesis, purification, and application of N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine , a pivotal intermediate for constructing a class of potent CXCR4 antagonists. We detail robust, step-by-step protocols, explain the rationale behind key experimental choices, and outline methods for downstream elaboration into final antagonist compounds.

Introduction: The Therapeutic Rationale for CXCR4 Antagonism

The CXCR4/CXCL12 signaling pathway is a master regulator of cell trafficking, survival, and proliferation.[6][7] In oncology, cancer cells often overexpress CXCR4, enabling them to home to organs that secrete high levels of CXCL12, such as the bone marrow, lungs, and liver, thereby promoting metastasis and creating a protective tumor microenvironment.[3][8][9][10] Blocking this interaction with a CXCR4 antagonist can disrupt these processes, sensitize cancer cells to conventional therapies, and reduce metastatic burden.[2][10]

The intermediate, N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine, serves as a versatile scaffold. The piperidine ring provides a key structural motif common in many CXCR4 antagonists, offering a vector for substitution to optimize receptor binding and pharmacokinetic properties.[11][12][13][14] The dimethylaminobenzyl moiety is crucial for establishing interactions within the receptor's binding pocket. This guide provides the foundational chemistry to leverage this intermediate in drug discovery programs.

The CXCR4 Signaling Cascade

Upon binding of CXCL12, CXCR4, a G-protein-coupled receptor (GPCR), undergoes a conformational change that activates intracellular G-proteins.[5] This initiates divergent downstream signaling cascades, including the PI3K/Akt pathway, which promotes cell survival, and the MAPK/ERK pathway, which is involved in proliferation and migration.[6][10] Antagonists physically block CXCL12 from binding, thereby preventing this activation cascade.

CXCR4_Signaling cluster_membrane Plasma Membrane CXCR4 CXCR4 Receptor G_protein Gαi/βγ Complex CXCR4->G_protein Activates PI3K PI3K G_protein->PI3K MAPK Ras/Raf/MEK/ERK (MAPK Pathway) G_protein->MAPK CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds & Activates Antagonist CXCR4 Antagonist (e.g., derived from intermediate) Antagonist->CXCR4 Binds & Blocks Akt Akt PI3K->Akt Survival Cell Survival, Proliferation Akt->Survival Migration Chemotaxis, Metastasis MAPK->Migration

Figure 1: Simplified CXCR4 signaling pathway and point of antagonist intervention.

Synthesis of the Core Intermediate

The synthesis of N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine is most efficiently achieved via a multi-step pathway starting from commercially available materials. The following protocol utilizes a Boc-protecting group strategy to ensure selectivity and high yields.

Synthesis_Workflow A 1. Starting Material tert-butyl 4-(4-bromophenyl) piperidine-1-carboxylate B 2. Formylation (Vilsmeier-Haack) A->B POCl₃, DMF C 3. Reductive Amination (with Dimethylamine) B->C HN(CH₃)₂, NaBH(OAc)₃ D 4. Boc Deprotection (Acidic Conditions) C->D TFA or HCl E Final Intermediate N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine D->E Workup

Figure 2: Synthetic workflow for the CXCR4 antagonist intermediate.

Protocol 2.1: Synthesis of tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate
  • Rationale: The Vilsmeier-Haack reaction is a reliable and widely used method for formylating activated aromatic rings. The bromo-substituent is first converted to an organolithium species, which is then quenched with DMF to generate the aldehyde. This protocol describes an alternative common route starting with the bromo-phenyl derivative.

  • Materials:

    • tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi), 2.5 M in hexanes

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes. The choice of n-BuLi facilitates a clean lithium-halogen exchange.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add anhydrous DMF (1.5 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Quench the reaction by slowly adding saturated aq. NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

    • Purify the crude product via flash column chromatography (silica gel, gradient elution with hexanes/EtOAc).

Protocol 2.2: Reductive Amination to form tert-butyl 4-(4-((dimethylamino)methyl)phenyl)piperidine-1-carboxylate
  • Rationale: Reductive amination is a classic and highly effective method for forming C-N bonds. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild, tolerant of many functional groups, and particularly effective for reactions with aldehydes. It reduces the intermediate iminium ion faster than it reduces the starting aldehyde, minimizing side reactions.

  • Materials:

    • tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate (from Protocol 2.1)

    • Dimethylamine solution (2.0 M in THF)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM)

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the aldehyde intermediate (1.0 eq) in DCM.

    • Add dimethylamine solution (1.2 eq), followed by a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 30 minutes.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. An exothermic reaction may be observed.

    • Allow the reaction to stir at room temperature overnight (approx. 16 hours).

    • Quench the reaction by adding saturated aq. NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude Boc-protected amine. This product is often clean enough to proceed to the next step without further purification.

Protocol 2.3: Deprotection to Yield N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine
  • Rationale: The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group that is stable to many reaction conditions but is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, and the resulting trifluoroacetate salt and excess TFA can be easily removed by evaporation.

  • Materials:

    • Crude product from Protocol 2.2

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • 1 M Sodium Hydroxide (NaOH)

  • Procedure:

    • Dissolve the crude Boc-protected amine (1.0 eq) in DCM (approx. 0.1 M).

    • Add TFA (10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Dissolve the residue in water and basify to pH > 10 with 1 M NaOH.

    • Extract the free amine product with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final intermediate as an oil or solid.

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the intermediate before its use in downstream applications.

Parameter Expected Result Method
Molecular Weight [M+H]⁺ calculated: 233.19 g/mol LC-MS (ESI+)
Purity >95%HPLC (UV 254 nm)
¹H NMR Signals corresponding to aromatic, piperidine, methylene, and N-methyl protons.400 MHz NMR (CDCl₃)
¹³C NMR Signals corresponding to all unique carbon atoms in the structure.100 MHz NMR (CDCl₃)
Overall Yield 60-75% over 3 stepsGravimetric

Application: Synthesis of a Representative CXCR4 Antagonist

The free secondary amine on the piperidine ring of the intermediate is a nucleophilic handle for elaboration into final antagonist structures. A common strategy is N-alkylation or N-acylation.

Protocol 4.1: N-Alkylation with a Heterocyclic Halide
  • Rationale: This protocol describes a standard Sₙ2 reaction to append a functionalized moiety to the piperidine nitrogen. The choice of a base like diisopropylethylamine (DIPEA) is strategic; it is a non-nucleophilic hindered base that effectively scavenges the HBr byproduct without competing in the alkylation reaction.

  • Materials:

    • N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine (1.0 eq)

    • 2-(Bromomethyl)quinoline (or other suitable electrophile, 1.1 eq)

    • Diisopropylethylamine (DIPEA, 2.0 eq)

    • Acetonitrile (ACN) or DMF as solvent

  • Procedure:

    • Dissolve the intermediate and the electrophile in ACN.

    • Add DIPEA and stir the reaction mixture at 60 °C overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product using preparative HPLC or flash column chromatography to yield the final CXCR4 antagonist.

    • Characterize the final compound thoroughly by NMR, HRMS, and HPLC to confirm identity and purity.

Conclusion

N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine is a high-value intermediate for the synthesis of small-molecule CXCR4 antagonists. The protocols provided herein offer a reliable and scalable route to this compound, emphasizing experimental rationale and robust purification techniques. By utilizing the nucleophilic piperidine nitrogen, researchers can readily access a diverse library of potential drug candidates targeting the critical CXCR4/CXCL12 axis, paving the way for new therapeutic interventions in oncology and beyond.

References

  • Teicher, B. A., & Fricker, S. P. (2010). CXCL12 (SDF-1)/CXCR4 Pathway in Cancer. Clinical Cancer Research, 16(11), 2927–2931. [Link]

  • Zheng, W., et al. (2021). CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment. Frontiers in Oncology. [Link]

  • Burger, J. A., & Peled, A. (2006). CXCR4: a key receptor in the crosstalk between tumor cells and their microenvironment. Blood, 107(5), 1761–1767. [Link]

  • Chatterjee, S., et al. (2014). The Intricate Role of CXCR4 in Cancer. Advances in Cancer Research. [Link]

  • Yang, J., et al. (2024). Development and therapeutic perspectives of CXCR4 antagonists for disease therapy. European Journal of Medicinal Chemistry. [Link]

  • Baj-Krzyworzeka, M., et al. (2020). The Signaling Duo CXCL12 and CXCR4: Chemokine Fuel for Breast Cancer Tumorigenesis. Cancers. [Link]

  • DelveInsight. (2025). CXCR4 Receptor Antagonists - Pipeline Insight. DelveInsight Business Research LLP. [Link]

  • Taylor & Francis Online. (Various Authors). CXCR4 antagonists – Knowledge and References. Taylor & Francis. [Link]

  • Patsnap Synapse. (2024). What are CXCR4 antagonists and how do they work? Patsnap. [Link]

  • Google Patents. (CN101602748B).
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. [Link]

  • mediaTUM. (2011). CYCLIC PENTAPEPTIDE-BASED CXCR4 LIGANDS FOR VARIOUS APPLICATIONS WITHIN CANCEROUS MALIGNANCIES. Technische Universität München. [Link]

  • Johnson, T. A., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]

  • White Rose eTheses Online. (N.D.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. University of Sheffield. [Link]

  • Kim, J., et al. (2020). Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design. European Journal of Medicinal Chemistry. [Link]

  • Lasota, R., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Axios Research. (N.D.). N,4-Dimethyl-N-phenylpiperidin-4-amine. Axios Research. [Link]

  • Cluzeau, J., et al. (2007). Design and synthesis of all diastereomers of cyclic pseudo-dipeptides as mimics of cyclic CXCR4 pentapeptide antagonists. Organic & Biomolecular Chemistry. [Link]

  • Horibe, I., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry. [Link]

  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research News. [Link]

  • Royal Society of Chemistry. (N.D.). Synthesis and Biological Evaluation of N-(4-phenylthiazol-2-yl) cinnamamide Derivatives as Potential Antitumor Agents. RSC. [Link]

  • Ak-Sma, T. (2013). Small Molecule Inhibitors of CXCR4. Theranostics. [Link]

  • Wescott, M. P., et al. (2016). Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. Journal of Biological Chemistry. [Link]

  • Google Patents. (CN110483376B).
  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • ResearchGate. (N.D.). Theoretical and Experimental Studies of N,N-Dimethyl-N′-Picryl-4,4′-Stilbenediamine. ResearchGate. [Link]

  • Mainline Biosciences. (N.D.). CXCR4 and Cancer. Mainline Biosciences. [Link]

  • Terns Pharmaceuticals. (2024). TERN-701 Phase 1 CARDINAL Study Initial Data from Dose Escalation. Terns Pharmaceuticals Investor Relations. [Link]

Sources

Application Note: Systematic Solvent Selection for the Recrystallization of N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the selection of an optimal solvent system for the purification of N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine via recrystallization. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of piperidine-containing aromatic amines. This document emphasizes a systematic, evidence-based approach to solvent screening and bulk recrystallization, ensuring high purity and yield of the final product. The causality behind experimental choices is explained, and protocols are designed to be self-validating.

Introduction: The Purification Challenge

N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine is a complex molecule featuring both a hydrophilic, basic piperidine moiety and a more lipophilic aromatic ring system. This amphiphilic nature, coupled with the presence of two basic nitrogen atoms, presents a unique challenge for purification. Recrystallization is a powerful and scalable technique for achieving high purity of solid compounds.[1] The success of this technique is critically dependent on the selection of an appropriate solvent or solvent system.[2] An ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, while impurities remain either fully soluble or insoluble throughout the process.[3] This guide will walk through the theoretical considerations and practical steps to identify such a solvent system for the title compound.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection. The polarity of the solvent must be well-matched to the polarity of the solute. N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine possesses both polar (amine groups) and non-polar (aromatic ring, aliphatic piperidine ring) characteristics. Therefore, solvents of intermediate polarity, or mixtures of polar and non-polar solvents, are often good starting points.[4]

The ideal solvent should also be:

  • Chemically inert, not reacting with the compound.[3]

  • Volatile enough to be easily removed from the purified crystals.[1]

  • Non-toxic and environmentally benign, where possible.[1]

  • Possess a boiling point that is below the melting point of the compound to prevent "oiling out".

Amines, in particular, can be challenging to recrystallize and may require specific strategies, such as using protic solvents or even employing salt formation to induce crystallization.[4][5]

Systematic Solvent Screening Protocol

A systematic screening of a range of solvents with varying polarities is the most effective method to identify a suitable recrystallization solvent.[2]

Objective: To identify a solvent or solvent system that dissolves N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine when hot but affords a high recovery of crystalline solid upon cooling.

Materials:

  • Crude N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine

  • Test tubes (13x100 mm)

  • Heating block or water bath

  • Vortex mixer

  • A selection of solvents covering a range of polarities (see Table 1)

  • Pasteur pipettes

Experimental Workflow: Solvent Screening

Solvent_Screening_Workflow cluster_setup Setup cluster_rt_solubility Room Temperature Solubility cluster_hot_solubility Hot Solubility cluster_crystallization Crystallization start Weigh 10-20 mg of crude compound into each test tube add_solvent Add 0.5 mL of a single solvent to each tube start->add_solvent vortex Vortex at room temperature add_solvent->vortex observe_rt Observe solubility vortex->observe_rt dissolves_rt Fully Dissolves? observe_rt->dissolves_rt reject_rt Reject Solvent (Too Soluble) dissolves_rt->reject_rt Yes heat Heat to boiling point of solvent dissolves_rt->heat No observe_hot Observe solubility heat->observe_hot dissolves_hot Fully Dissolves? observe_hot->dissolves_hot reject_insoluble Reject Solvent (Insoluble) dissolves_hot->reject_insoluble No cool_rt Cool to room temperature dissolves_hot->cool_rt Yes cool_ice Cool in ice bath cool_rt->cool_ice observe_crystals Observe for crystal formation cool_ice->observe_crystals crystals_form Crystals Form? observe_crystals->crystals_form ideal_solvent Ideal Solvent Candidate crystals_form->ideal_solvent Yes no_crystals Consider anti-solvent addition or evaporation crystals_form->no_crystals No

Caption: Workflow for single-solvent screening.

Step-by-Step Protocol:
  • Preparation: Place 10-20 mg of the crude solid into a series of labeled test tubes.

  • Room Temperature Test: Add 0.5 mL of a chosen solvent to a test tube. Vortex the mixture for 30 seconds. If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system for recrystallization.[3]

  • Hot Solubility Test: If the solid is not fully soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent. Add more solvent dropwise (up to a total of 2 mL) until the solid dissolves completely. If the solid does not dissolve, the solvent is unsuitable.[6]

  • Cooling and Crystallization: Once a hot, saturated solution is obtained, allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

  • Observation: A suitable solvent will show a significant formation of crystalline precipitate upon cooling.[2]

Data Presentation: Hypothetical Solvent Screening Results

The following table presents plausible results for a solvent screening of N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine, based on its predicted polarity.

SolventPolarity IndexSolubility at 25°CSolubility at Boiling PointObservations upon CoolingSuitability
Hexane0.009InsolubleInsoluble-Poor
Toluene0.099Sparingly SolubleSolubleOiling outPoor
Ethyl Acetate0.228Sparingly SolubleVery SolubleFine needles formGood
Acetone0.355SolubleVery Soluble-Poor (too soluble)
Isopropanol0.546Sparingly SolubleVery SolubleGood crystal formation Excellent
Ethanol0.654SolubleVery Soluble-Poor (too soluble)
Methanol0.762Very SolubleVery Soluble-Poor (too soluble)
Water1.000InsolubleInsoluble-Poor

Based on these hypothetical results, isopropanol and ethyl acetate appear to be promising single solvents for the recrystallization.

Bulk Recrystallization Protocol

This protocol is based on the selection of isopropanol as the ideal solvent from the screening experiment.

Objective: To purify a larger quantity of crude N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine using a single-solvent recrystallization method.

Materials:

  • Crude N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine

  • Isopropanol (reagent grade)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Experimental Workflow: Bulk Recrystallization

Bulk_Recrystallization cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Place crude solid in Erlenmeyer flask add_solvent Add minimum amount of hot isopropanol start->add_solvent heat Heat to boiling with stirring add_solvent->heat dissolved All solid dissolved? heat->dissolved add_more Add more hot solvent dropwise dissolved->add_more No impurities Insoluble impurities present? dissolved->impurities Yes add_more->heat hot_filter Perform hot gravity filtration impurities->hot_filter Yes cool_rt Allow to cool slowly to room temperature impurities->cool_rt No hot_filter->cool_rt cool_ice Place in ice bath to maximize yield cool_rt->cool_ice vac_filter Collect crystals by vacuum filtration cool_ice->vac_filter wash Wash with a small amount of cold isopropanol vac_filter->wash dry Dry crystals under vacuum wash->dry end Pure Product dry->end

Caption: Workflow for bulk recrystallization.

Step-by-Step Protocol:
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of isopropanol, enough to create a slurry. Heat the mixture to a gentle boil with stirring on a hot plate.[6]

  • Achieve Saturation: Continue adding hot isopropanol dropwise until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery upon cooling.

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration into a pre-heated clean Erlenmeyer flask. This step is vital to remove insoluble contaminants.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities adhering to the crystal surfaces.[7]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The purity of the final product can be assessed by melting point analysis and chromatographic techniques (e.g., HPLC, TLC).

Troubleshooting and Advanced Considerations

  • Oiling Out: If the compound separates as an oil rather than a solid, it may be due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of impurities. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form, the solution may be too dilute. Evaporate some of the solvent and attempt to cool again. Seeding with a small crystal of the pure compound can also induce crystallization.

  • Mixed-Solvent Systems: If no single solvent is found to be suitable, a mixed-solvent system can be employed.[2] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and cooled as described above. For N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine, a potential system could be Ethanol (good solvent) and Water (poor solvent).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Aromatic amines can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for the specific compound and solvents used.

  • Avoid inhaling solvent vapors and ensure there are no ignition sources near flammable solvents.

Conclusion

The systematic approach detailed in this application note provides a robust framework for selecting an optimal recrystallization solvent for N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine. By understanding the physicochemical properties of the target molecule and applying fundamental principles of solubility and polarity, researchers can efficiently develop a purification protocol that maximizes both purity and yield. The hypothetical screening identified isopropanol as an excellent candidate, and the subsequent bulk recrystallization protocol provides a clear, step-by-step method for obtaining high-purity material suitable for downstream applications in drug discovery and development.

References

  • Polarity of Solvents. Scribd. [Link]

  • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Polarity of Solvents.University of Maine.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • Comparison of the polarity of organic solvents. uHPLCs. [Link]

  • Solvents and Polarity. University of Rochester. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • Examples of High Polarity Solvents. The Periodic Table. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Preparation of piperidine derivatives.
  • Recrystallization and Crystallization. University of California, Irvine. [Link]

  • N,N-Dimethylpiperidin-4-amine. PubChem. [Link]

  • Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. National Institutes of Health. [Link]

  • N,N-dimethyl-4-(1-methyl-3-piperidinyl)-1-butanamine. ChemSynthesis. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • N,4-Dimethyl-N-phenylpiperidin-4-amine. Axios Research. [Link]

  • N,N-Dimethyl-1-(4-nitrophenyl)methanamine. Chemsrc. [Link]

  • N,N-Dimethylphenylenediamine. Wikipedia. [Link]

  • Benzenamine, N,N-dimethyl-4-(phenylazo)-. NIST WebBook. [Link]

Sources

Advanced Protocol: Handling, Storage, and Remediation of Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stoichiometric Hazard

Amine hydrochloride salts (


) are ubiquitous in drug development due to their enhanced solubility and bioavailability compared to free bases. However, their ionic lattice energy often makes them prone to deliquescence —the process where a solid absorbs moisture from the atmosphere until it dissolves in the absorbed water.

For researchers, the danger is not just physical degradation (clumping), but stoichiometric drift . A hygroscopic salt that has absorbed 5% water by weight introduces a 5% error in molarity calculations. In sensitive coupling reactions or potency assays, this silent error propagates, leading to non-reproducible data and failed scale-ups.

This guide moves beyond basic "keep it dry" advice, providing a thermodynamic framework and validated protocols for handling these metastable materials.

The Thermodynamics of Failure: Deliquescence Relative Humidity (DRH)

To handle these salts effectively, one must understand the Deliquescence Relative Humidity (DRH) . This is the specific relative humidity (RH) at a given temperature where the solid salt is in equilibrium with its saturated aqueous solution.

  • If Ambient RH < DRH: The salt remains solid.

  • If Ambient RH > DRH: The salt absorbs water spontaneously.

Critical Insight: Amine salts often have DRH values significantly lower than standard lab humidity (40-60%). For example, many specialized amine salts have a DRH < 30%. This means in a standard open-lab environment, the material is thermodynamically driven to turn into a liquid.

Visualization: Handling Decision Logic

The following decision tree dictates the handling environment based on the material's state and the lab's ambient conditions.

HandlingLogic Start Start: Material Evaluation VisualCheck Visual Inspection: Is material flowing? Start->VisualCheck Caked Status: Caked/Clumped VisualCheck->Caked No (Solid Block) Flowing Status: Free Flowing VisualCheck->Flowing Yes (Powder) Remediation PROTOCOL C: Remediation (Drying) Caked->Remediation CheckDRH Check DRH vs. Lab RH (Is Lab RH > DRH?) Flowing->CheckDRH Glovebox PROTOCOL A: Inert Atmosphere (Glovebox) CheckDRH->Glovebox Yes (High Risk) RapidWeigh PROTOCOL B: Rapid Weighing Technique CheckDRH->RapidWeigh No (Low Risk) Remediation->Glovebox Post-Drying

Figure 1: Operational workflow for selecting the appropriate handling protocol based on material state and environmental thermodynamics.

Material Characterization: Validating Water Content

Before using a hygroscopic salt, you must quantify its water content. Standard Loss on Drying (LOD) is often insufficient for amine salts because they can degrade or sublime.

The Gold Standard: Buffered Karl Fischer (KF) Titration

Amine salts pose a specific challenge for standard KF titration. The amine moiety can alter the pH of the KF reagent.[1][2] The KF reaction rate is pH-dependent; if the pH rises above 8 (due to basic amines), side reactions (like the Bunsen reaction reversing) occur, leading to vanishing endpoints and falsely high water readings.

Protocol:

  • Solvent System: Use a methanol-based solvent with a buffering agent.[2]

    • Recommendation: Add benzoic acid or salicylic acid to the titration vessel to neutralize free amines and maintain the optimal pH (5–7).

  • Sample Introduction: Do not expose the sample to air. Use a septum-capped weighing boat or a gas-tight syringe if the salt has deliquesced into a liquid.

  • Validation: The drift rate should return to < 20 µ g/min before sample injection.

Table 1: Analytical Method Comparison
MethodSuitability for Amine HCl SaltsProsCons
Buffered Karl Fischer High Specific to water; accurate for trace amounts (ppm).Requires buffering to prevent side reactions with amines [1].[1]
TGA (Thermal Gravimetric) MediumDistinguishes solvates from surface moisture.Can confuse HCl loss (degradation) with water loss.
LOD (Oven) LowSimple.High risk of thermal decomposition; non-specific.

Handling Protocols

Protocol A: Inert Atmosphere (High Risk / High Precision)

Use when Lab RH > DRH or for long-term storage aliquoting.

  • Equipment: Glovebox or Glove Bag (purged with

    
     or Ar).
    
  • Static Control: Dry amine salts are prone to static charge, causing them to "jump" during weighing. Use an anti-static gun or ionizer bar inside the glovebox.

  • Transfer: Weigh directly into the reaction vessel or a pre-tared vial with a septum cap. Do not use weighing paper (hygroscopic residue sticks to it); use glass or antistatic plastic boats.

Protocol B: Rapid Weighing (Moderate Risk)

Use only if material is free-flowing and exposure time is < 30 seconds.

  • Preparation: Have all spatulas, receiving vessels, and solvents ready before opening the bottle.

  • The "Blanket" Technique: If a glovebox is unavailable, place an inverted funnel connected to a gentle stream of dry Nitrogen over the balance pan. This creates a localized dry zone.

  • Execution: Open, weigh, and close immediately. Wrap the container cap with Parafilm and electrical tape (Parafilm is permeable to water vapor over time; electrical tape provides a tighter mechanical seal).

Storage Architecture

Proper storage extends shelf life from weeks to years.

  • Primary Container: Amber glass with a Teflon-lined screw cap. Avoid polyethylene (PE) bags as primary storage; they are permeable to moisture.

  • Secondary Containment: Place the primary jar inside a vacuum desiccator or a mylar foil bag with a heat seal.

  • Desiccant Selection:

    • Standard: Silica Gel (good for general use).

    • Aggressive: Phosphorus Pentoxide (

      
      ) – Chemically reacts with water. Warning: 
      
      
      
      turns into a corrosive syrup upon saturation. Use in a separate dish, never touching the sample vial.

Remediation: Drying "Wet" Salts

If a salt has clumped, it must be dried to restore stoichiometry.

Diagram: Drying Workflow

DryingWorkflow WetSalt Wet/Clumped Salt VacOven Vacuum Oven (40-60°C, <10 mbar) WetSalt->VacOven Trap Cold Trap (Protect Pump from HCl) VacOven->Trap Vapor Removal Grind Interim Grind (Increase Surface Area) VacOven->Grind After 4 hrs CheckWeight Check Constant Weight (Δ < 0.5%) VacOven->CheckWeight After 12-24 hrs Grind->VacOven Return to Oven CheckWeight->VacOven Not Stable FinalPack Pack under Argon CheckWeight->FinalPack Stable

Figure 2: Step-by-step remediation cycle for recovering clumped amine salts.

Detailed Drying Protocol
  • Temperature: Set vacuum oven to 40–60°C.

    • Caution: Do not exceed 80°C without TGA data, as some amine salts (e.g., aniline HCl) can sublime or degrade [2].

  • Vacuum: High vacuum (< 10 mbar) is required to lower the boiling point of the absorbed water.

  • Acid Trap: Amine hydrochlorides can release trace HCl gas when heated, which destroys vacuum pumps. Always use a cold trap (liquid

    
     or dry ice/acetone) or an in-line base trap (NaOH pellets) between the oven and the pump [3].
    
  • The "Crust" Effect: Wet salts often form a hard crust that traps moisture inside. Dry for 4 hours, remove, quickly grind the crust in a mortar (in a dry bag if possible), and return to the oven.

  • Validation: Dry until constant weight is achieved (two weighings 2 hours apart differ by < 0.5%).

References

  • ResearchGate Discussion. Handling and Drying of Hygroscopic Amine Salts (Community Protocol Consensus). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine. This resource is designed for researchers and drug development professionals to address common challenges and improve yields in this multi-step synthesis. The following troubleshooting guide and FAQs are structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Synthetic Overview: A Validated Pathway

The most reliable and scalable synthesis of N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine typically proceeds via a two-stage process involving a strategic use of a protecting group. This approach ensures selective functionalization and minimizes side reactions. The core transformations are:

  • Reductive Amination: Reaction of an N-protected 4-(4-formylphenyl)piperidine with dimethylamine to form the tertiary amine.

  • Deprotection: Removal of the protecting group under acidic conditions to yield the final product.

Synthetic_Pathway Start tert-butyl 4-(4-formylphenyl) piperidine-1-carboxylate Intermediate tert-butyl 4-(4-((dimethylamino)methyl)phenyl) piperidine-1-carboxylate Start->Intermediate 1. Dimethylamine (HNMe₂) 2. Reductive Agent (e.g., NaBH(OAc)₃)   pH ~5-6 Step 1: Reductive Amination Final N,N-Dimethyl(4-(piperidin-4-YL)phenyl) methanamine Intermediate->Final Acid (e.g., TFA or HCl) DCM or Dioxane Step 2: Boc Deprotection

Caption: General two-step synthesis for N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: Why is an N-protecting group, such as Boc, essential for the piperidine nitrogen?

A: The nitrogen atom within the piperidine ring is a nucleophilic secondary amine.[1] Without a protecting group, it will compete with the desired dimethylamine during the reductive amination step. This leads to a complex mixture of side products, including N-methylation of the piperidine ring itself, making purification difficult and significantly lowering the yield of the target molecule. The tert-butyloxycarbonyl (Boc) group is ideal as it is robust enough to withstand the reductive amination conditions but can be removed cleanly under acidic conditions.[2][3]

Q2: What is the optimal reducing agent for the reductive amination step?

A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[3] It is a mild and selective reducing agent that is particularly effective for reductive aminations. Its key advantages are:

  • Selectivity: It preferentially reduces the iminium ion intermediate over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct, (4-(N-Boc-piperidin-4-yl)phenyl)methanol.[3]

  • Reaction Rate: It is reactive enough to proceed at room temperature without requiring heating, which can prevent decomposition.[4]

  • Moisture Tolerance: Unlike stronger hydrides, it can be used in the presence of the small amount of water generated during iminium ion formation.

While other agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used, they often require more stringent pH control and may be less selective.[3]

Q3: How critical is pH control during the reductive amination?

A: pH control is absolutely critical for the success of the reaction. The formation of the key iminium ion intermediate is catalyzed by acid. However, the amine nucleophile (dimethylamine) is basic. The optimal pH is a delicate balance, typically in the mildly acidic range of 5-6.[3]

  • If pH is too low (too acidic): The dimethylamine will be excessively protonated to form a non-nucleophilic ammonium salt (Me₂NH₂⁺), shutting down the reaction.

  • If pH is too high (too basic): The formation of the iminium ion from the aldehyde and amine will be too slow, hindering the overall reaction rate.

A common and effective practice is to include a small amount of acetic acid to buffer the reaction mixture in the optimal range.[3]

Troubleshooting Guide: Improving Your Yield

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low yield of the protected intermediate after reductive amination.

  • Question: My reaction stalls, and I recover a significant amount of the starting aldehyde, tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate. What are the likely causes?

  • Answer: This issue typically points to three main areas: iminium ion formation, reducing agent efficacy, or reagent stoichiometry.

    • Suboptimal pH: As discussed in the FAQ, incorrect pH is a primary culprit. Verify the pH of your reaction mixture. If you are not using an acid catalyst like acetic acid, the reaction may be too slow.

    • Ineffective Reducing Agent: Ensure your sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions. As a hydride source, it can be deactivated by atmospheric moisture over time.

    • Stoichiometry: While an excess of dimethylamine is often used to drive the reaction, ensure you are using a sufficient molar excess of the reducing agent (typically 1.2 to 1.5 equivalents relative to the aldehyde).

    Troubleshooting Workflow: Low Conversion

    Troubleshooting_Low_Yield Start Low Yield of Protected Intermediate (Starting Aldehyde Recovered) Check_pH Is pH between 5-6? (e.g., using wet pH paper) Start->Check_pH Check_Reagent Is NaBH(OAc)₃ fresh and anhydrous? Check_pH->Check_Reagent Yes Solution_pH Action: Add 1.0 eq. of acetic acid and monitor reaction. Check_pH->Solution_pH No Check_Stoich Are you using 1.2-1.5 eq. of NaBH(OAc)₃? Check_Reagent->Check_Stoich Yes Solution_Reagent Action: Use fresh, anhydrous NaBH(OAc)₃. Check_Reagent->Solution_Reagent No Check_Stoich->Start Yes (Investigate other issues: temperature, solvent) Solution_Stoich Action: Increase equivalents of reducing agent. Check_Stoich->Solution_Stoich No

    Caption: Decision workflow for troubleshooting low conversion in reductive amination.

Problem 2: Difficulties during the final Boc-deprotection step.

  • Question: The deprotection of the Boc group is either incomplete or results in a complex mixture that is difficult to purify. How can I optimize this step?

  • Answer: Incomplete deprotection or degradation often relates to the choice of acid, solvent, and reaction time.

    • Acid Choice and Concentration: Strong acids are required. The two most common and effective reagents are:

      • Trifluoroacetic Acid (TFA): Typically used in a 20-50% solution in an inert solvent like dichloromethane (DCM). It is highly effective but can be harsh.

      • Hydrogen Chloride (HCl): A 4M solution in 1,4-dioxane is a very common and reliable choice. It often yields the product as a stable hydrochloride salt, which can aid in purification by precipitation.

    • Anhydrous Conditions: Ensure your solvent (DCM or dioxane) is anhydrous. Water can interfere with the reaction and complicate the workup.

    • Reaction Monitoring: Do not run the reaction for an arbitrary amount of time. Monitor its progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS. Over-exposure to strong acid can lead to degradation of the product. Once the starting material is consumed, proceed immediately to the workup.

    Comparative Table: Boc Deprotection Conditions

    Reagent Solvent Typical Time Workup Advantages/Disadvantages
    25% TFA DCM 1-3 hours Evaporate, then basic aqueous workup Pro: Fast, efficient. Con: TFA is corrosive and can be difficult to remove completely.

    | 4M HCl | 1,4-Dioxane | 2-4 hours | Evaporate or precipitate with ether | Pro: Often precipitates the clean HCl salt. Con: Can be slower; dioxane must be peroxide-free. |

Problem 3: The final product is discolored and impure.

  • Question: My final product, N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine, is a yellow or brown oil/solid instead of the expected white solid. What is the cause and how can I purify it?

  • Answer: Discoloration in amines is almost always due to oxidation from exposure to air and light.[1][4] Phenylenediamines and related structures can be particularly susceptible.[5]

    Purification Protocol:

    • Initial Workup: After deprotection and neutralization with a base (e.g., NaHCO₃ or NaOH solution), extract the free amine into an organic solvent like ethyl acetate or DCM.

    • Column Chromatography: If significant impurities are present, purify the crude free base by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol (containing 1-2% triethylamine to prevent streaking) in dichloromethane.

    • Salt Formation for Final Purification and Stability: The most effective way to obtain a pure, stable, and non-discolored product is to form a salt.

      • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol, isopropanol, or diethyl ether).

      • Slowly add a solution of HCl in ether or isopropanol (1.1 equivalents) with stirring.

      • The hydrochloride salt will typically precipitate as a white solid.

      • Collect the solid by filtration, wash with cold ether, and dry under vacuum.[6] The resulting salt is significantly more stable to air and light than the free base.

References

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 16, 2026, from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 16, 2026, from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved February 16, 2026, from [Link]

  • GalChimia. (2014, October 16). A New Way to Amines. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the.... Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). US3203994A - Purification of meta-phenylenediamine.
  • Google Patents. (n.d.). CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

Sources

Technical Support Center: Palladium Impurity Removal in Piperidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting palladium impurities in piperidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of removing residual palladium from their reaction mixtures, ensuring the purity and safety of their target compounds. As palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are integral to modern synthesis, effective purification strategies are paramount.[1][2] This resource provides in-depth, field-proven insights and practical, step-by-step protocols to address common issues encountered during the purification process.

Understanding the Challenge: The Nature of Palladium Contamination

Palladium catalysts, while highly efficient, can result in trace metal contamination in the final product.[3] These residual impurities can interfere with downstream biological assays and are strictly regulated in active pharmaceutical ingredients (APIs).[4][5][6] The speciation of palladium during the reaction can be complex, with the metal existing in various oxidation states (e.g., Pd(0), Pd(II)) and forming different complexes, which influences the effectiveness of any given removal technique.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium impurities?

A1: The most prevalent and effective methods include:

  • Adsorption: Utilizing solid-supported scavengers (e.g., silica- or polymer-bound thiols, amines, or thiourea) or activated carbon.[1][7][8] These materials bind palladium, which is then removed by simple filtration.

  • Extraction: Liquid-liquid extraction can be employed to partition palladium species into an aqueous phase, often with the aid of a chelating agent.[9][10]

  • Crystallization: In some cases, crystallization of the final product can leave palladium impurities behind in the mother liquor. However, this method's effectiveness is highly dependent on the specific compound and palladium species, and can sometimes concentrate the metal within the crystal lattice.[11][12]

  • Chromatography: Column chromatography is a standard laboratory technique that can effectively separate the desired compound from palladium residues.[9]

Q2: How do I choose the right palladium scavenger for my reaction?

A2: The choice of scavenger is system-dependent.[1] Key factors to consider include:

  • The nature of your product: Some scavengers can react with the desired compound. For example, thiol-based scavengers might be unsuitable for products containing electrophilic functional groups.[1]

  • The reaction solvent: The scavenger must be compatible with the solvent system.

  • The suspected palladium species: Different scavengers have varying affinities for different palladium oxidation states and complexes. A screening approach is often the most effective way to identify the optimal scavenger.

Q3: What are the acceptable limits for palladium in pharmaceutical products?

A3: Regulatory bodies like the FDA have established permitted daily exposure (PDE) limits for elemental impurities.[5][6] For palladium, the oral PDE is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, assuming a daily dose of 10 grams or less.[13] Parenteral routes have stricter limits.[13] It is crucial to consult the latest ICH Q3D guidelines for specific limits and risk assessment procedures.[5][6]

Q4: How can I quantify the amount of residual palladium in my sample?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for accurately quantifying trace levels of palladium.[14][15] Other techniques like atomic absorption (AA) spectroscopy and X-ray fluorescence (XRF) are also used.[14][16] For high-throughput screening of purification methods, catalysis-based fluorometric assays can provide a rapid and cost-effective semi-quantitative assessment.[4][15]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during palladium removal.

Guide 1: Ineffective Palladium Removal with Scavenging Resins

Problem: After treatment with a scavenging resin, the palladium levels in your product remain above the acceptable limit.

Causality Analysis: This issue often stems from an inappropriate scavenger choice, insufficient treatment time or temperature, or the presence of palladium species that do not readily bind to the selected scavenger. The palladium may be in a highly stable complex with the product or other reaction components.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Ineffective Scavenging start High Pd Levels Post-Scavenging screen Screen a Panel of Scavengers (Thiol, Amine, Thiourea-based) start->screen Initial scavenger ineffective optimize Optimize Scavenging Conditions (Temperature, Time, Equivalents) screen->optimize Identify promising scavenger(s) fail Palladium Levels Still High screen->fail No effective scavenger found pre_treat Consider a Pre-treatment Step (e.g., Oxidation/Reduction) optimize->pre_treat Optimization insufficient success Palladium Levels Acceptable optimize->success Optimization successful pre_treat->screen Re-screen scavengers combine Combine with Another Method (e.g., Activated Carbon, Extraction) pre_treat->combine fail->combine

Caption: Workflow for troubleshooting ineffective palladium scavenging.

Step-by-Step Protocol: Screening Palladium Scavengers

  • Prepare Stock Solution: Dissolve a known amount of your crude product in a suitable solvent to create a stock solution.

  • Aliquot: Distribute equal volumes of the stock solution into several vials.

  • Add Scavengers: To each vial, add a different type of scavenging resin (e.g., thiol-functionalized silica, amine-functionalized polymer). Include a control vial with no scavenger.

  • Incubate: Stir or shake the vials at a set temperature (e.g., room temperature or 40-60 °C) for a specific duration (e.g., 2-24 hours).

  • Sample and Analyze: Filter the contents of each vial and analyze the filtrate for palladium content using ICP-MS or a rapid screening method.

  • Evaluate: Compare the results to identify the most effective scavenger for your system.

Guide 2: Product Loss During Activated Carbon Treatment

Problem: Using activated carbon to remove palladium also results in a significant loss of your desired product.

Causality Analysis: Activated carbon is a porous material with a high surface area that can adsorb a wide range of organic molecules, not just palladium.[17] Product loss occurs when your compound has a high affinity for the carbon surface.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Product Loss on Activated Carbon start High Product Loss reduce_carbon Reduce Amount of Activated Carbon start->reduce_carbon screen_carbon Screen Different Grades of Activated Carbon reduce_carbon->screen_carbon Loss still high success Acceptable Product Recovery & Pd Removal reduce_carbon->success Loss minimized optimize_conditions Optimize Treatment Time and Temperature screen_carbon->optimize_conditions Identify better grade alternative Consider Alternative Methods (Scavengers, Extraction) screen_carbon->alternative All grades show high loss optimize_conditions->alternative Optimization fails optimize_conditions->success Optimization successful

Caption: Workflow for mitigating product loss during activated carbon treatment.

Step-by-Step Protocol: Optimizing Activated Carbon Treatment

  • Determine Minimum Effective Amount: Start with a small amount of activated carbon (e.g., 0.1-0.5 wt% relative to the crude product) and incrementally increase the amount in parallel experiments.

  • Monitor Both Pd and Product: Analyze samples at different time points (e.g., 1, 4, 8, 16 hours) for both palladium content and product concentration (e.g., by HPLC).

  • Plot Data: Create a plot of palladium removal and product loss versus the amount of carbon and treatment time.

  • Identify Optimal Conditions: Select the conditions that provide the best balance of efficient palladium removal and minimal product loss. In one case study, agitating a THF solution with 0.2 wt% of a specific activated carbon at 45 °C for 18 hours successfully reduced palladium levels from 300 ppm to less than 1 ppm with a 97% product yield.[1]

Data Presentation: Comparison of Palladium Removal Techniques

The following table summarizes the general characteristics of common palladium removal methods. The efficiency is highly substrate-dependent and these values should be considered as a general guide.

MethodTypical EfficiencyAdvantagesDisadvantages
Scavenging Resins 80-99.9%High selectivity, simple filtration removal, broad applicability.[18]Can be expensive, potential for reactivity with the product, may require optimization.[1][8]
Activated Carbon 70-99%Inexpensive, effective for various palladium species.[7][8]Can adsorb the desired product, leading to yield loss; performance can vary between batches.[11]
Liquid-Liquid Extraction 60-95%Can be integrated into workup, relatively low cost.May require multiple extractions, potential for emulsion formation, may not remove all palladium species.[9]
Crystallization VariablePotentially simple and cost-effective final purification step.Not universally effective, can concentrate impurities in the solid phase.[11]
Chromatography >99%Very high purity achievable, removes other impurities simultaneously.Can be time-consuming, requires significant solvent volumes, may not be scalable for large quantities.[9]

Conclusion

The removal of palladium impurities from piperidine coupling reactions is a critical step in ensuring the quality and safety of synthesized compounds. A systematic and informed approach, beginning with an understanding of the potential palladium species and followed by a logical screening and optimization of purification techniques, is essential for success. This guide provides a foundation for troubleshooting common issues, but it is important to remember that the optimal solution is often specific to the reaction . Rigorous analytical monitoring of both palladium levels and product purity throughout the process is the ultimate key to developing a robust and reliable purification strategy.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Koide, K., et al. (2017). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. PMC. Retrieved from [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry. Retrieved from [Link]

  • Macdonald, S. J. F., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Alguacil, F. J., et al. (2020). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI. Retrieved from [Link]

  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]

  • Zieliński, M., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. Retrieved from [Link]

  • Alguacil, F. J., et al. (2020). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? Retrieved from [Link]

  • Wikipedia. (n.d.). Diesel fuel. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Macdonald, S. J. F., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. Retrieved from [Link]

  • Colacot, T. J., et al. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Retrieved from [Link]

  • Perboni, G., et al. (2020). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC. Retrieved from [Link]

  • Li, Y., et al. (2023). Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. MDPI. Retrieved from [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. Retrieved from [Link]

  • Hartwig, J. F., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • A3P. (n.d.). Elemental Impurities in Drug Products. Retrieved from [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Retrieved from [Link]

Sources

Technical Support Center: Stability of N,N-Dimethyl(4-(piperidin-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with N,N-Dimethyl(4-(piperidin-4-yl)phenyl)methanamine , a molecule containing two distinct basic centers: a secondary amine (piperidine ring) and a tertiary amine (dimethylbenzylamine).

The Critical Stability Profile: This molecule is chemically robust in dry storage but presents three specific failure modes in cell culture media:

  • Surface Adsorption: As a lipophilic base (pKa ~10), it binds aggressively to standard polystyrene cell culture plates, causing artificial potency shifts (right-shifted IC50).

  • Oxidative Instability: The secondary piperidine nitrogen is susceptible to N-oxidation, particularly in media containing trace metals (e.g., DMEM) or under light exposure.

  • Enzymatic Degradation: Fetal Bovine Serum (FBS) contains amine oxidases (SSAO) that can degrade piperidine derivatives unless the serum is heat-inactivated.

Module 1: Solubility & Stock Preparation

Troubleshooting Guide: Precipitation Issues

Q: "I see a fine precipitate immediately after spiking my DMSO stock into the media. Why?"

A: This is a "Solubility Crash" caused by the pH-pKa mismatch. Your molecule is a strong base. In 100% DMSO, it is uncharged and soluble. When you spike it into pH 7.4 media, it must protonate rapidly to stay in solution. If the local concentration during the spike exceeds the kinetic solubility of the protonated species, it crashes out.

SymptomProbable CauseCorrective Action
Cloudiness on addition Local saturation (Kinetic solubility exceeded)Pre-dilution: Dilute DMSO stock 1:10 in PBS (pH 7.4) before adding to bulk media.
Crystals after 24h Thermodynamic solubility limitSalt Formation: Ensure you are using the hydrochloride or fumarate salt, not the free base.
Yellowing of stock Oxidation of the piperidine amineStorage: Store DMSO stocks at -20°C under argon/nitrogen.

Module 2: Stability in Culture Media (The "Serum Effect")

Technical Insight: The Role of Amine Oxidases

Q: "My compound loses potency after 24 hours in media with 10% FBS, but is stable in serum-free media. Is it metabolizing?"

A: Likely, yes—but not by the cells. Bovine serum contains Semicarbazide-Sensitive Amine Oxidase (SSAO) , an enzyme that oxidatively deaminates primary and some secondary amines. The piperidine ring in your molecule is a potential substrate. This reaction produces hydrogen peroxide (H2O2) as a byproduct, which is cytotoxic and can confound your viability data (false positives for toxicity).

Protocol: Heat Inactivation of Serum To stabilize your compound against serum enzymes:

  • Thaw FBS bottle to 4°C.

  • Incubate in a water bath at 56°C for 30 minutes (swirl every 10 min).

  • Cool immediately in an ice bath.

  • Why? This denatures SSAO and complement proteins without destroying growth factors.

Module 3: Non-Specific Binding (Adsorption)

The "Hidden" Loss Factor

Q: "My IC50 values fluctuate between different plate brands. Why?"

A: Your molecule is a Lipophilic Cation . At pH 7.4, the piperidine nitrogen is positively charged. Standard tissue-culture treated polystyrene is negatively charged (carboxylated) to aid cell attachment. Your drug binds to the plastic via ionic interactions, reducing the free concentration available to the cells.

Visualization of the Adsorption Pathway:

AdsorptionPathway Drug Free Drug (Positively Charged) Media Culture Media (pH 7.4) Drug->Media Spike Plastic Polystyrene Surface (Negatively Charged) Media->Plastic Ionic Attraction (Rapid < 1h) Cells Target Cells Media->Cells Effective Dose Bound Plastic-Bound Drug (Unavailable) Plastic->Bound Sequestration

Figure 1: Mechanism of lipophilic amine loss to culture plasticware. Note that plastic binding competes directly with cellular uptake.

Recommended Protocol for Low-Binding Assays:

  • Pre-saturation: Incubate plates with media containing a "dummy" amine (unrelated structure) for 1 hour before adding your drug (blocks sites).

  • Material Switch: Use Glass-coated plates or Low-Binding Polypropylene for drug dilution steps.

  • Quantification: Always measure the concentration in the spent media at the end of the assay to calculate the "Real IC50".

Module 4: Analytical Verification (LC-MS/MS)

Protocol: Extraction from Media

Q: "How do I extract this molecule from DMEM containing 10% FBS for LC-MS analysis?"

A: You must disrupt the protein binding and precipitate the serum proteins without losing the polar amine.

Step-by-Step Methodology:

  • Sampling: Collect 50 µL of culture supernatant.

  • Internal Standard (IS): Add 10 µL of deuterated analog (or generic standard like Propranolol-d7) to the sample.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Note: The formic acid ensures the amine remains protonated and soluble in the organic phase, preventing co-precipitation with proteins.

  • Vortex: High speed for 30 seconds.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • Analysis: Inject 5 µL of the supernatant directly onto a C18 column.

LC-MS Stability Testing Workflow:

StabilityWorkflow cluster_prep Preparation Phase cluster_inc Incubation Phase cluster_ana Analytical Phase Stock DMSO Stock (10 mM) Spike Spike to 1 µM Stock->Spike Media Media + 10% FBS (Heat Inactivated) Media->Spike T0 T=0h Sample Spike->T0 T24 T=24h Sample (37°C, 5% CO2) Spike->T24 Extract ACN Precip. + Internal Std T0->Extract T24->Extract LCMS LC-MS/MS (MRM Mode) Extract->LCMS

Figure 2: Standardized workflow for validating stability in biological matrices.

References

  • Palmgren, J. J., et al. (2006). "Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions."[1][2] European Journal of Pharmaceutics and Biopharmaceutics.

    • Relevance: Establishes the mechanism of lipophilic amine adsorption to polystyrene.
  • Yu, P. H., & Zuo, D. M. (1996).

    • Relevance: Details the activity of SSAO on small molecule amines and the production of toxic byproducts.
  • Thermo Fisher Scientific.

    • Relevance: Standard protocol for inactivating complement and amine oxidases in FBS.
  • Waters Corporation. "Targeted Quantification of Cell Culture Media Components by LC-MS."

    • Relevance: Validated methodologies for extracting small polar molecules

Sources

Validation & Comparative

Comparing binding affinity of N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine vs Fentanyl

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Mu-Opioid Receptor Binding Affinity: Fentanyl vs. A Novel Ligand

A Guide for Lead Characterization

This guide provides a comprehensive framework for comparing the binding affinity and functional profile of the well-characterized synthetic opioid, Fentanyl, against a novel compound of interest, N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine. As direct comparative data for the novel compound is not available in published literature, this document serves as a practical, protocol-driven guide for researchers to generate and interpret the necessary data for a robust head-to-head comparison. We will establish Fentanyl as the reference compound and detail the requisite experimental procedures to characterize the investigational ligand.

Introduction: The Significance of Mu-Opioid Receptor Affinity

The μ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that serves as the primary molecular target for a majority of clinically used opioid analgesics, including morphine and Fentanyl.[1] The binding affinity of a ligand for the MOR, typically expressed as the inhibition constant (Ki), is a critical determinant of its potency. A lower Ki value signifies a higher binding affinity.

Fentanyl is a highly potent synthetic opioid agonist, reported to be 50 to 100 times more potent than morphine.[2][3] This high potency is, in large part, due to its sub-nanomolar binding affinity for the MOR.[4] Understanding the binding characteristics of a novel compound like N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine in relation to Fentanyl is a crucial first step in evaluating its potential pharmacological profile. This guide outlines the necessary in vitro assays to determine not only the binding affinity (Ki) but also the functional consequences of receptor binding, such as potency (EC50) and efficacy (Emax).

Reference Compound Profile: Fentanyl

Fentanyl is a well-documented MOR agonist. Its binding affinity has been consistently characterized across numerous studies. The data below serves as a benchmark against which the novel compound will be compared.

ParameterReference Compound: FentanylTest Compound: N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine
Binding Affinity (Ki) ~0.3 - 1.4 nM[4][5]To be determined via experiment
Functional Potency (EC50) Potent Agonist (nM range)[6]To be determined via experiment
Functional Efficacy (Emax) Full Agonist[7]To be determined via experiment

Experimental Workflow for Characterizing the Investigational Compound

To compare N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine with Fentanyl, a multi-step experimental approach is required. This workflow first determines the compound's affinity for the receptor and then characterizes its functional activity as an agonist, antagonist, or inverse agonist.

G cluster_0 Part 1: Binding Affinity Determination cluster_1 Part 2: Functional Characterization cluster_2 Part 3: Final Comparison P1 Competitive Radioligand Binding Assay D1 Determine IC50 (Concentration inhibiting 50% of radioligand binding) P1->D1 yields D2 Calculate Ki (Inhibition Constant) using Cheng-Prusoff equation D1->D2 used to D5 Classify Compound (Agonist, Partial Agonist, Antagonist) D2->D5 Contextualizes Functional Data P2 GTPγS Binding Assay or cAMP Inhibition Assay D3 Determine EC50 (Concentration for 50% of max response) P2->D3 yields D4 Determine Emax (Maximum functional response) P2->D4 yields D3->D5 informs D4->D5 informs P3 Data Synthesis D5->P3 D6 Compare Ki, EC50, and Emax values of Test Compound vs. Fentanyl P3->D6

Caption: Experimental workflow for ligand characterization.

Detailed Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the MOR.

Rationale: The principle is based on the law of mass action. An unlabeled "cold" ligand (the test compound) will compete with a "hot" radiolabeled ligand of known affinity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is its IC50 value. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[8]

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human μ-opioid receptor.[9]

  • Radioligand: [³H]-DAMGO (a potent MOR-selective peptide agonist) or [³H]-Diprenorphine (an antagonist).[10][11]

  • Test Compound: N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.

  • Reference Compound: Fentanyl.

  • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Brandel cell harvester or equivalent with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.[10]

  • Scintillation Counter and scintillation fluid.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Membranes + Assay Buffer.

    • Non-Specific Binding (NSB): Radioligand + Membranes + Assay Buffer + a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Naloxone).

    • Competitive Binding: Radioligand + Membranes + Assay Buffer + serially diluted concentrations of the test compound or Fentanyl.

  • Reagent Addition:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 50 µL of the appropriate concentration of the test compound, Fentanyl, or Naloxone for NSB wells.

    • Add 50 µL of the radioligand at a final concentration close to its known dissociation constant (Kd) (e.g., ~1-2 nM for [³H]-DAMGO).[12]

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (5-20 µg protein/well).[10]

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[8]

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of the plate through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.[10]

  • Washing: Wash the filters three times with 500 µL of ice-cold wash buffer to remove any unbound radioligand.[10]

  • Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[8]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (one-site competition curve fit) in software like GraphPad Prism to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Functional Characterization: Signaling and Downstream Assays

Binding to the MOR does not inherently reveal a compound's functional effect. The MOR primarily couples to inhibitory G-proteins (Gi/o).[13][14] Agonist binding triggers a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gα subunit. The dissociated Gαi/o-GTP and Gβγ subunits then modulate downstream effectors. The canonical pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16]

G Ligand Opioid Agonist (e.g., Fentanyl) MOR μ-Opioid Receptor (MOR) Ligand->MOR Binds G_Protein Gi/o Protein (αβγ-GDP) MOR->G_Protein Activates G_Active Gαi-GTP + Gβγ G_Protein->G_Active GDP→GTP Exchange AC Adenylyl Cyclase G_Active->AC Inhibits cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response ↓ Cellular Response (e.g., Reduced Neurotransmission) PKA->Cellular_Response Leads to

Caption: Canonical MOR Gi/o signaling pathway.

To determine if the test compound activates this pathway, one of the following functional assays should be performed.

[³⁵S]GTPγS Binding Assay

Rationale: This assay directly measures the first step of G-protein activation.[17] It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation by an agonist.[18] The amount of incorporated radioactivity is proportional to the level of G-protein activation, allowing for the determination of an agonist's potency (EC50) and efficacy (Emax).

Brief Protocol:

  • Incubate cell membranes expressing MOR with GDP, varying concentrations of the test compound, and [³⁵S]GTPγS.[19]

  • Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.

  • The reaction is stopped, and membranes are collected via filtration.

  • The amount of membrane-bound [³⁵S]GTPγS is quantified using a scintillation counter.

  • Data is plotted as [³⁵S]GTPγS binding vs. log[agonist] to determine EC50 and Emax values.[17]

cAMP Inhibition Assay

Rationale: This assay measures a downstream consequence of Gi/o activation—the inhibition of adenylyl cyclase.[7] Cells are first stimulated with an agent like forskolin to raise intracellular cAMP levels. An MOR agonist will then inhibit this production, causing a measurable drop in cAMP.[20]

Brief Protocol:

  • Plate CHO or HEK293 cells expressing MOR.

  • Pre-treat cells with varying concentrations of the test compound.

  • Stimulate the cells with forskolin to increase basal cAMP levels.[21]

  • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data is plotted as % inhibition of forskolin-stimulated cAMP vs. log[agonist] to determine EC50 and Emax.

Interpretation and Final Comparison

Upon completion of these experiments, the data for N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine can be directly compared to the benchmark data for Fentanyl.

  • Affinity (Ki): A Ki value in a similar sub-nanomolar range as Fentanyl would suggest high affinity for the MOR. A significantly higher Ki would indicate lower affinity.

  • Potency (EC50): A low EC50 value from the functional assays indicates high potency. This should be compared to Fentanyl's EC50 determined in the same assay system.

  • Efficacy (Emax): The Emax value, relative to a standard full agonist like DAMGO or Fentanyl, will classify the compound. An Emax similar to Fentanyl suggests a full agonist . An Emax significantly lower than Fentanyl but greater than baseline suggests a partial agonist . If the compound shows affinity (binds to the receptor) but produces no response in the functional assay and shifts the Fentanyl dose-response curve to the right, it is an antagonist .

By systematically generating these data points, researchers can build a comprehensive pharmacological profile of N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine and perform a scientifically rigorous comparison of its binding affinity and functional activity against the potent and clinically significant opioid, Fentanyl.

References

  • Vertex AI Search Result[22]

  • PNAS. (2020). Exploring the activation pathway and Gi-coupling specificity of the μ-opioid receptor. [Link]

  • European Journal of Pharmacology. (2024). The μ-opioid receptor-mediated Gi/o protein and β-arrestin2 signaling pathways both contribute to morphine-induced side effects. [Link]

  • Charles River Laboratories. Human Mu Opioid Receptor Cell Line. [Link]

  • Reaction Biology. Opioid-Mu Biochemical Binding Assay Service. [Link]

  • Eurofins Discovery. mu (MOP) Human Opioid GPCR Cell Based PAM cAMP LeadHunter Assay. [Link]

  • ResearchGate. (2023). Biased signaling of Mu opioid receptors involves distinct pathways. [Link]

  • ResearchGate. (2019). IC50 values from competitive radioligand displacement assay for the derivatives under the study. [Link]

  • PMC. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. [Link]

  • European Journal of Pharmacology. (2020). In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile. [Link]

  • ResearchGate. (2018). μ-opioid agonist inhibition of forskolin-stimulated cAMP production assay. [Link]

  • ResearchGate. (2013). Radioligand binding of rat and NMR MOR. [Link]

  • Frontiers in Molecular Neuroscience. (2020). Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management. [Link]

  • PMC. (2011). μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins. [Link]

  • Journal of Medicinal Chemistry. (2024). Fentanyl-Type Antagonist of the μ-Opioid Receptor. [Link]

  • PMC. (2010). Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format. [Link]

  • Methods in Molecular Biology. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. [Link]

  • eLife. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. [Link]

  • YouTube. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. [Link]

  • bioRxiv. (2021). Fentanyl binds to the μ-opioid receptor via the lipid membrane and transmembrane helices. [Link]

  • ResearchGate. (2019). [³⁵S]GTP-γ-S binding assays for μ opioid receptor. [Link]

  • MDPI. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. [Link]

  • American Chemical Society. (2021). Elucidating the mu-Opioid receptor-fentanyl binding mechanism. [Link]

  • Journal of Receptor Research. (1988). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. [Link]

  • Wikipedia. Fentanyl. [Link]

  • PMC. (2010). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • PMC. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. [Link]

  • Journal of Medicinal Chemistry. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. [Link]

  • NCBI Bookshelf. (2012). GTPγS Binding Assays. [Link]

  • PMC. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. [Link]

  • RTI International. (2001). Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4 piperidinyl) phenylamino]-N,N-diethylbenzamide and related compounds at the cloned human delta-opioid receptor. [Link]

  • JACS Au. (2021). Kinetics and Mechanism of Fentanyl Dissociation from the μ-Opioid Receptor. [Link]

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  • Bioorganic & Medicinal Chemistry. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. [Link]

  • MDPI. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Journal of Medicinal Chemistry. (1993). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. [Link]

  • ResearchGate. (2003). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. [Link]

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Retrosynthesis Analysis

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N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine

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